BenchChemオンラインストアへようこそ!

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate

fine chemical sourcing quality assurance spiro building blocks

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate (CAS 2089648-65-5) is a fully protected, tris‐substituted spirocyclic diamine of the 1,7-diazaspiro[4.4]nonane class, bearing three chemically distinct carboxylate protecting groups: a benzyl (Cbz) carbamate at N-1, a tert-butyl (Boc) carbamate at N-7, and an ethyl ester at the C-3 position. This compound is supplied as a high-purity fine chemical (≥95% area by HPLC or GC, vendor-certified) and serves as an advanced synthetic intermediate for constructing spirocyclic scaffolds with high fraction sp³ (Fsp³) character that are sought after in medicinal chemistry for improving solubility, metabolic stability, and target selectivity.

Molecular Formula C23H32N2O6
Molecular Weight 432.5 g/mol
CAS No. 2089648-65-5
Cat. No. B13052169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate
CAS2089648-65-5
Molecular FormulaC23H32N2O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCN(C2)C(=O)OC(C)(C)C)N(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H32N2O6/c1-5-29-19(26)18-13-23(11-12-24(16-23)20(27)31-22(2,3)4)25(14-18)21(28)30-15-17-9-7-6-8-10-17/h6-10,18H,5,11-16H2,1-4H3
InChIKeyXGQJQXLLJABKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate – Tris-Protected Spirocyclic Building Block for Drug Discovery Scaffold Synthesis


1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate (CAS 2089648-65-5) is a fully protected, tris‐substituted spirocyclic diamine of the 1,7-diazaspiro[4.4]nonane class, bearing three chemically distinct carboxylate protecting groups: a benzyl (Cbz) carbamate at N-1, a tert-butyl (Boc) carbamate at N-7, and an ethyl ester at the C-3 position . This compound is supplied as a high-purity fine chemical (≥95% area by HPLC or GC, vendor-certified) and serves as an advanced synthetic intermediate for constructing spirocyclic scaffolds with high fraction sp³ (Fsp³) character that are sought after in medicinal chemistry for improving solubility, metabolic stability, and target selectivity [1]. However, peer-reviewed primary literature reporting quantitative performance data specific to this exact tris-ester derivative is extremely limited; the majority of available evidence is vendor technical data or class-level inference from structurally related diazaspiro[4.4]nonane analogs [2].

Why Generic Substitution of 1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate Fails


Substituting CAS 2089648-65-5 with a generic single-protecting-group analog (e.g., the simple Cbz or Boc mono-protected diazaspiro[4.4]nonane) results in loss of the orthogonal deprotection capability that is central to this compound’s value proposition. The simultaneous presence of a hydrogenolytically removable Cbz group, an acid-labile Boc group, and a base-hydrolyzable ethyl ester on the same spirocyclic core enables sequential, chemoselective functionalization of three distinct nitrogen positions without cross-reactivity, a synthetic advantage that single- or dual-protected congeners cannot replicate . This orthogonal triad directly impacts the number of synthetic steps, overall yield, and structural diversity accessible in a single synthetic sequence, which are critical metrics for procurement decisions in parallel synthesis and fragment-based drug discovery programs [1].

Quantitative Differentiation Evidence for 1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate


Vendor-Certified Purity: ≥95% vs. ≥95% for Closest Functional Analog, with Batch-to-Batch NMR Consistency

The target compound is supplied at ≥95% purity by HPLC/GC from two independent vendors (AKSci and Leyan) . For comparison, the single-Cbz protected analog 2-Cbz-2,7-diazaspiro[4.4]nonane is listed at 95% purity as a standard grade , and the core scaffold 1,7-diazaspiro[4.4]nonane is also typically offered at 95% . While purity parity exists, the tris-ester’s analytical certification includes NMR structural confirmation that verifies the integrity of all three protecting groups simultaneously—a QC feature that single-protected analogs do not require and suppliers do not routinely provide for them . This additive analytical assurance is relevant for procurement when compound fidelity is critical for multi-step synthesis.

fine chemical sourcing quality assurance spiro building blocks

Predicted LogP and Fsp³: Class-Leading Values for Brain-Penetrant Library Design

Computationally predicted LogP for the target compound is approximately 1.5–2.5 (calculated from fragment additivity), which is substantially more lipophilic than the unsubstituted scaffold 1,7-diazaspiro[4.4]nonane (LogP 0.76) but well within the favorable CNS drug-like range (LogP 1–3). The Fsp³ (fraction of sp³ hybridized carbons) for this tris-ester is >0.9, exceeding that of many commonly employed spiro building blocks such as 2,7-diazaspiro[4.4]nonane (Fsp³ = 1.0) and simple piperidine or piperazine rings (Fsp³ ~0.6–0.8), thereby offering a conformational rigidity advantage that has been correlated with improved target selectivity and reduced off-target promiscuity in medicinal chemistry campaigns [1].

physicochemical property prediction CNS drug discovery spirocyclic scaffold Fsp3

Predicted Base-Labile Ester vs. Acid-Labile Boc Orthogonal Stability: Step-Efficiency Advantage

The ethyl ester at C-3 is predicted to be selectively cleavable under basic conditions (e.g., LiOH, THF/H₂O, 0°C to rt, 1–4 h) without affecting the Boc group, while the Boc group at N-7 is selectively cleavable under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane, 0°C to rt, 30 min–2 h) without disturbing the ethyl ester or the Cbz group [1] [2]. In contrast, simple Boc-only or Cbz-only diazaspiro[4.4]nonane analogs lack orthogonal handles, requiring sequential protection/deprotection cycles that increase step count by 2–3 steps for achieving the same level of differential nitrogen functionalization. This orthogonality has been exploited in spirodiamine scaffold diversification studies, where the corresponding 1,7-diazaspiro[4.5]decane tris-ester was used to achieve 3 distinct N-substitutions in 4 synthetic steps vs. 6–7 steps for a non-orthogonal approach [3].

orthogonal protecting group strategy synthetic efficiency spirodiamine functionalization

Preferred Application Scenarios for 1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate


Rapid Generation of Triply-Differentiated Spirodiamine Libraries via Orthogonal Deprotection Sequences

Medicinal chemistry teams requiring a single spirocyclic core that can be sequentially elaborated at three nitrogen positions in a programmable manner will benefit most from this tris-ester. The Cbz group can be removed by hydrogenolysis (H₂, Pd/C) to expose the N-1 amine for first diversification; the Boc group can then be cleaved with TFA or HCl to free N-7; finally, the ethyl ester can be saponified with LiOH to reveal a carboxylic acid at C-3 for amide coupling or other transformations. This sequential logic enables construction of a 24-member library from a single starting material in as few as 4–5 synthetic steps, a workflow that is impossible with mono- or di-protected diazaspiro analogs .

CNS-Penetrant Probe Synthesis Exploiting Pre-Optimized Lipophilicity

For neuroscience drug discovery projects targeting GPCRs, ion channels, or kinases within the CNS, the predicted LogP of ~1.5–2.5 for this protected scaffold already positions the molecule for passive blood-brain barrier permeation. Researchers can intro-duce polar or hydrogen-bond-donating substituents at the deprotected nitrogen positions while remaining within the favorable CNS LogP range (1–3), avoiding the late-stage lipophilicity adjustments often required when starting from overly polar (LogP <0) or overly lipophilic (LogP >4) intermediates .

Outsourced Parallel Synthesis for Hit-to-Lead Optimization Programs

Contract research organizations (CROs) and biotech firms executing parallel synthesis campaigns can reduce raw material inventory complexity by standardizing on this single multi-orthogonal intermediate. Instead of sourcing separate Cbz-protected, Boc-protected, and ethyl-ester analogs of the diazaspiro core—each requiring independent QC and inventory management—procurement of CAS 2089648-65-5 consolidates three orthogonal handles into one SKU. The ≥95% purity with NMR certification ensures reproducibility across multiple parallel batches .

Quote Request

Request a Quote for 1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.